7-{Piperidyl[4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol
Description
7-{Piperidyl[4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol is a quinoline derivative featuring a piperidyl group and a 4-(trifluoromethyl)phenyl moiety at the C7 position. This compound belongs to a class of 8-hydroxyquinoline derivatives known for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . Its molecular formula is C23H18F3N3O, with a molecular weight of 409.41 g/mol and a ChemSpider ID of 3835522 . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperidyl moiety may influence binding affinity to biological targets such as PDIA1 (Protein Disulfide Isomerase A1), a chaperone enzyme implicated in cancer and neurodegenerative diseases .
Properties
Molecular Formula |
C22H21F3N2O |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
7-[piperidin-1-yl-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol |
InChI |
InChI=1S/C22H21F3N2O/c23-22(24,25)17-9-6-16(7-10-17)20(27-13-2-1-3-14-27)18-11-8-15-5-4-12-26-19(15)21(18)28/h4-12,20,28H,1-3,13-14H2 |
InChI Key |
LQWNWLCRLWPUPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(C2=CC=C(C=C2)C(F)(F)F)C3=C(C4=C(C=CC=N4)C=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{Piperidyl[4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide.
Coupling with Quinolin-8-ol: The final step involves coupling the piperidine and trifluoromethyl-substituted phenyl groups with quinolin-8-ol through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-{Piperidyl[4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethyl iodide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolin-8-one derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
7-{Piperidyl[4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-{Piperidyl[4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs and their properties:
Key Structural and Functional Insights :
Substituent Effects on Bioactivity: The trifluoromethyl group in 7-{Piperidyl[4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol and analogs (e.g., compounds 27–31 in ) improves membrane permeability and resistance to oxidative degradation compared to non-fluorinated derivatives . Piperidyl/pyridinyl vs.
Synthetic Yields and Physical Properties :
- Yields vary significantly: Compound 30 (90% yield, ) vs. compound 27 (15% yield, ), likely due to steric hindrance from bulkier substituents.
- Melting points correlate with molecular symmetry; for example, compound 31 (decomposes at 230°C, ) has a rigid bis(trifluoromethyl)phenyl group, increasing crystallinity.
Antimicrobial Activity: Steric hindrance from bulky substituents (e.g., benzo[1,3]dioxole in compound 4, ) reduces antimicrobial efficacy, suggesting smaller groups like piperidyl may optimize activity .
Spectroscopic and Analytical Data
- NMR and HRMS: The target compound’s ¹H-NMR would show signals for the quinolin-8-ol aromatic protons (δ 8.5–9.0 ppm), piperidyl protons (δ 2.5–3.5 ppm), and trifluoromethylphenyl protons (δ 7.5–8.0 ppm), similar to compound 27 (). HRMS data for analogs (e.g., compound 29: m/z 534.1 [M+H]+, ) confirm molecular weights and purity.
Biological Activity
7-{Piperidyl[4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 7-{Piperidyl[4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol is . The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, which are critical factors influencing its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
-
Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including:
- Acetylcholinesterase (AChE) : Inhibitory activity against AChE suggests potential applications in treating Alzheimer’s disease by increasing acetylcholine levels in the brain.
- Cyclooxygenase-2 (COX-2) : Moderate inhibition indicates potential anti-inflammatory properties.
- Lipoxygenases (LOX-5 and LOX-15) : These enzymes are involved in the inflammatory response, and their inhibition may contribute to anti-inflammatory effects.
- Cytotoxicity : Studies have indicated that the compound exhibits cytotoxic effects against cancer cell lines, such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells, suggesting its potential as an anticancer agent.
- Molecular Interactions : The trifluoromethyl group enhances interactions with protein targets through halogen bonding, which may increase binding affinity and specificity.
Biological Activity Data
Case Studies
Several studies have investigated the biological activity of similar compounds with the trifluoromethyl group:
- Study on Hydrazone Derivatives : Research on hydrazone derivatives containing trifluoromethyl groups revealed significant inhibition of AChE and COX-2, supporting the hypothesis that such modifications enhance biological activity through improved binding interactions .
- Cytotoxicity Evaluation : An evaluation of cytotoxicity showed that compounds with similar structures induced concentration-dependent cell toxicity in various cancer cell lines. The study highlighted that more than 80% of cells remained viable at lower concentrations, indicating a potential therapeutic window for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
